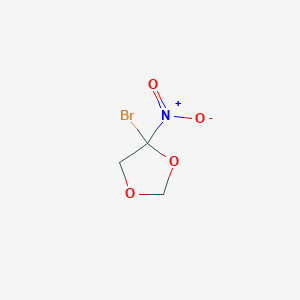
1,3-Dioxolane, 4-bromo-4-nitro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dioxolane, 4-bromo-4-nitro- is a heterocyclic organic compound characterized by a five-membered ring containing two oxygen atoms and three carbon atoms, with bromine and nitro functional groups attached to the fourth carbon
准备方法
Synthetic Routes and Reaction Conditions: 1,3-Dioxolane, 4-bromo-4-nitro- can be synthesized through the acetalization of carbonyl compounds with 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the use of toluenesulfonic acid as a catalyst in refluxing toluene, allowing for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus .
Industrial Production Methods: Industrial production of 1,3-dioxolane derivatives often involves the use of high-purity reagents and controlled reaction conditions to ensure the desired product yield and purity. The process may include steps such as acetalization, bromination, and nitration under specific conditions to achieve the final compound .
化学反应分析
Types of Reactions: 1,3-Dioxolane, 4-bromo-4-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH, I2, Br2, Cl2, MnO2/CH2Cl2.
Reduction: H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, NaBH4.
Substitution: RLi, RMgX, RCuLi, NaOCH3, NH3, RNH2.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lactones or related cleavage products, while reduction can produce alcohols or amines .
科学研究应用
1,3-Dioxolane, 4-bromo-4-nitro- has several scientific research applications, including:
作用机制
The mechanism of action of 1,3-dioxolane, 4-bromo-4-nitro- involves its interaction with molecular targets and pathways. For example, the compound can undergo oxidation and reduction reactions, leading to the formation of reactive intermediates that can interact with biological molecules . The specific pathways and targets depend on the context of its use and the conditions under which it is applied .
相似化合物的比较
1,3-Dioxane: A six-membered ring analog of 1,3-dioxolane with similar chemical properties but different reactivity due to the ring size.
2-Bromomethyl-1,3-dioxolane: A related compound with a bromomethyl group instead of a bromo-nitro group.
1,3-Dioxolane-4-methanol: A derivative with a hydroxymethyl group, used as an intermediate in various chemical syntheses.
属性
CAS 编号 |
398350-35-1 |
|---|---|
分子式 |
C3H4BrNO4 |
分子量 |
197.97 g/mol |
IUPAC 名称 |
4-bromo-4-nitro-1,3-dioxolane |
InChI |
InChI=1S/C3H4BrNO4/c4-3(5(6)7)1-8-2-9-3/h1-2H2 |
InChI 键 |
IWZBHUAZKGVCGI-UHFFFAOYSA-N |
规范 SMILES |
C1C(OCO1)([N+](=O)[O-])Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,4-Dibromo-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one](/img/structure/B14259624.png)

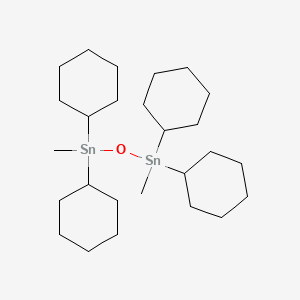
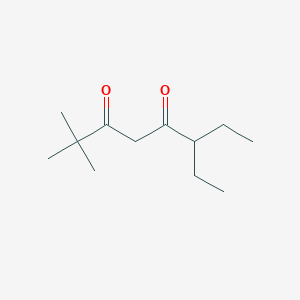
![Benzenesulfonamide, N-[1-(azidomethyl)pentyl]-4-methyl-](/img/structure/B14259645.png)
![Ethanone, 1-[2,4-dihydroxy-3-iodo-6-(methoxymethoxy)phenyl]-](/img/structure/B14259651.png)
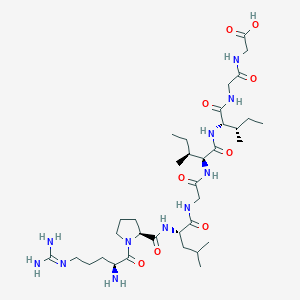
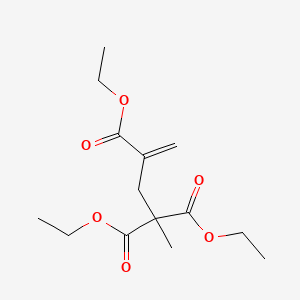

![N-[4-[2-Ethyl-4-(3-propylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14259684.png)
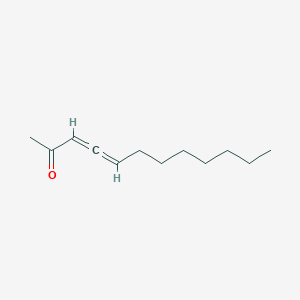
![N-(4-{2-Ethyl-4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)acetamide](/img/structure/B14259696.png)
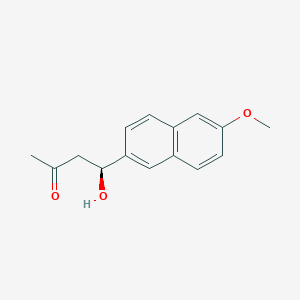
![N-[(2S)-2-[methoxy(diphenyl)methyl]pyrrolidin-1-yl]methanimine](/img/structure/B14259724.png)
